3-(2,3-Dimethylcyclohexyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
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Overview
Description
3-(2,3-Dimethylcyclohexyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound belonging to the class of triazinobenzimidazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylcyclohexyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves a base-catalyzed cyclization methodology. This approach offers several advantages, including simple and mild reaction conditions, a short reaction time, and excellent yields . The process generally involves the reaction of 2-aminobenzimidazole with appropriate cyclohexyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which significantly reduces reaction time and increases yield . The use of environmentally benign solvents and reagents is also emphasized to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylcyclohexyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-(2,3-Dimethylcyclohexyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylcyclohexyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . For example, it may inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 2-Substituted-1H-benzimidazole derivatives
Uniqueness
3-(2,3-Dimethylcyclohexyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole stands out due to its unique structural features and the presence of the dimethylcyclohexyl group, which enhances its biological activity and stability. Its diverse range of applications in various fields further highlights its significance .
Properties
Molecular Formula |
C17H24N4 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-(2,3-dimethylcyclohexyl)-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H24N4/c1-12-6-5-9-15(13(12)2)20-10-18-17-19-14-7-3-4-8-16(14)21(17)11-20/h3-4,7-8,12-13,15H,5-6,9-11H2,1-2H3,(H,18,19) |
InChI Key |
KHXBHMXDHPEFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)N2CNC3=NC4=CC=CC=C4N3C2 |
Origin of Product |
United States |
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